molecular formula C21H22N2O2 B4940856 2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide

2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide

Cat. No.: B4940856
M. Wt: 334.4 g/mol
InChI Key: GURDOEIRRAAHBJ-UHFFFAOYSA-N
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Description

2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is a complex organic compound with a unique structure that includes a naphthalene ring, a cyclohexene ring, and two amide groups

Properties

IUPAC Name

2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-2-14-22-20(24)17-11-5-6-12-18(17)21(25)23-19-13-7-9-15-8-3-4-10-16(15)19/h2-10,13,17-18H,1,11-12,14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURDOEIRRAAHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide typically involves multiple steps. One common method starts with the preparation of naphthalen-1-yl acetonitrile, which is then subjected to a series of reactions to introduce the prop-2-enyl group and the cyclohexene ring. The final step involves the formation of the amide groups through a reaction with appropriate amine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-naphthalen-1-yl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is unique due to its combination of a naphthalene ring, a cyclohexene ring, and two amide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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